2,5-Diethoxytetrahydrofuran

Clauson-Kaas Reaction N-Substituted Pyrroles Organic Synthesis Methodology

2,5-Diethoxytetrahydrofuran (CAS 3320-90-9) is a 2,5-dialkoxytetrahydrofuran derivative characterized by ethoxy substituents on the tetrahydrofuran ring, typically supplied as a mixture of cis- and trans-isomers. It serves as a versatile building block in organic synthesis, most notably in the Clauson-Kaas reaction for N-substituted pyrrole preparation , and as a monomer in the synthesis of poly(ortho esters).

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 3320-90-9
Cat. No. B1583660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethoxytetrahydrofuran
CAS3320-90-9
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCOC1CCC(O1)OCC
InChIInChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3
InChIKeyZLKHNURELCONBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethoxytetrahydrofuran (CAS 3320-90-9) Procurement Guide: Core Physical and Chemical Baseline for Research and Industrial Sourcing


2,5-Diethoxytetrahydrofuran (CAS 3320-90-9) is a 2,5-dialkoxytetrahydrofuran derivative characterized by ethoxy substituents on the tetrahydrofuran ring, typically supplied as a mixture of cis- and trans-isomers . It serves as a versatile building block in organic synthesis, most notably in the Clauson-Kaas reaction for N-substituted pyrrole preparation [1], and as a monomer in the synthesis of poly(ortho esters) [2]. Key physical parameters include a boiling point range of 167–174 °C (lit.) [3], a density of 0.967 g/mL at 25 °C (lit.) [3], and a refractive index n20/D 1.419 (lit.) [3].

Why 2,5-Diethoxytetrahydrofuran Cannot Be Readily Substituted by Other 2,5-Dialkoxytetrahydrofurans in Critical Applications


The 2,5-dialkoxytetrahydrofuran class is not a uniform commodity; the specific alkoxy group (e.g., methoxy vs. ethoxy) dictates both physical handling properties and reaction kinetics. While 2,5-dimethoxytetrahydrofuran is widely used as a pyrrole precursor [1], the ethoxy analogue exhibits a higher boiling point and lower density, which directly influences purification protocols and solvent compatibility . Furthermore, the rate of acid-catalyzed hydrolysis to the reactive dialdehyde species differs between the two, impacting the efficiency and selectivity of condensation reactions [2]. Substituting one for the other without adjusting reaction parameters can lead to reduced yields, altered product profiles, or failed polymerizations, as evidenced by the distinct industrial applications of each compound in poly(ortho ester) [3] versus textile finishing [4].

Quantitative Differentiation Evidence: 2,5-Diethoxytetrahydrofuran vs. Primary Analogs


Clauson-Kaas Pyrrole Synthesis: Comparative Yield Analysis for N-Substituted Pyrrole Formation

In the Clauson-Kaas pyrrole synthesis using 2,5-diethoxytetrahydrofuran with sulfonamide substrates, a yield of 81% was achieved for 1-phenylsulphonyl pyrrole under conventional heating conditions [1]. In contrast, a modified Clauson-Kaas protocol employing 2,5-dimethoxytetrahydrofuran with various aromatic amines under manganese catalysis and microwave irradiation delivered yields up to 89% [2]. The 8% yield differential (81% vs. 89%) is not merely a catalyst effect; it underscores that the methoxy variant, under optimized conditions, can provide a moderate efficiency advantage, whereas the ethoxy variant may be preferred where specific substrate compatibility or avoidance of metal catalysts is paramount.

Clauson-Kaas Reaction N-Substituted Pyrroles Organic Synthesis Methodology

Physical Property Comparison: Boiling Point and Density as Determinants for Purification and Handling

2,5-Diethoxytetrahydrofuran exhibits a boiling point range of 167–174 °C (lit.) and a density of 0.967 g/mL at 25 °C (lit.) . Its methoxy analog, 2,5-dimethoxytetrahydrofuran, boils at a lower temperature range of 145–147 °C (lit.) and has a higher density of 1.023 g/mL at 20 °C (lit.) . This represents a boiling point elevation of approximately 22–27 °C and a density reduction of 0.056 g/mL for the ethoxy derivative.

Physical Chemistry Purification Methods Material Handling

Divergent Industrial Application Space: Poly(Ortho Esters) vs. Textile Finishing

2,5-Diethoxytetrahydrofuran is a specific monomer used in the transesterification with diols to produce Poly(ortho ester) I, a family of biodegradable polymers engineered for controlled drug release applications [1]. Conversely, 2,5-dimethoxytetrahydrofuran (or its hydrolysis product) has been patented for use as a crosslinking agent in non-formaldehyde durable press finishing of cotton fabrics, imparting wrinkle resistance [2]. This functional divergence—biomedical polymer precursor versus textile finishing agent—is a direct consequence of the different reactivity and hydrolysis profiles of the two alkoxy groups.

Polymer Chemistry Controlled Drug Delivery Textile Chemistry

Hydrolysis Susceptibility: Acid-Catalyzed Ring-Opening for Reactive Dialdehyde Generation

Both 2,5-diethoxy- and 2,5-dimethoxytetrahydrofuran undergo acid-catalyzed hydrolysis to yield succinaldehyde, the active species in Clauson-Kaas pyrrole synthesis and crosslinking reactions. For the dimethoxy analog, mild hydrolysis in water at room temperature is sufficient to generate the reactive 2,5-dihydroxytetrahydrofuran intermediate [1]. In contrast, the diethoxy compound requires elevated temperatures (e.g., 75 °C) to achieve near-complete consumption and succinaldehyde formation . This difference in hydrolysis energetics (room temperature vs. 75 °C) provides a tunable reactivity window, making the ethoxy derivative more stable under ambient aqueous conditions but equally effective when heated.

Reaction Mechanisms Hydrolysis Succinaldehyde Precursor

Stereochemical Complexity: Commercial Supply as Cis/Trans Isomer Mixture

2,5-Diethoxytetrahydrofuran (CAS 3320-90-9) is commercially supplied as a mixture of cis- and trans-isomers, typically with an assay of 97% . Similarly, 2,5-dimethoxytetrahydrofuran is also sold as a cis/trans mixture (≥98% purity) . While the stereochemical composition is not controlled in standard grades, researchers requiring a specific isomer for stereoselective transformations may need to source a defined isomer (e.g., trans-(+) enantiomer ) or perform chromatographic separation. The availability of both compounds as undefined mixtures means that stereochemical outcomes in reactions using these reagents are a function of the cis/trans ratio in the purchased batch.

Stereochemistry Analytical Chemistry Quality Control

Defined Application Scenarios Where 2,5-Diethoxytetrahydrofuran Provides a Verifiable Advantage


Synthesis of N-Substituted Pyrroles via Clauson-Kaas Reaction for Sulfonamide-Containing Substrates

When preparing N-sulfonylated pyrroles from sulfonamide precursors, 2,5-diethoxytetrahydrofuran offers a well-documented and reliable yield (e.g., 81% for 1-phenylsulphonyl pyrrole [1]) without the need for specialized catalysts. This makes it the reagent of choice for laboratories that prefer conventional heating protocols and straightforward work-up procedures, particularly when the substrate is sensitive to the metal catalysts often employed with the dimethoxy analog [2].

Preparation of Poly(Ortho Ester) I for Controlled Drug Delivery Systems

2,5-Diethoxytetrahydrofuran is specifically identified as the monomer for Poly(ortho ester) I synthesis via transesterification with diols [1]. This polymer family is designed for surface-eroding, biodegradable drug delivery matrices. Researchers in pharmaceutical formulation and biomaterials should procure the diethoxy variant for this exact application, as the methoxy analog is not described in the foundational patent literature for this polymer class [1].

Reactions Requiring Controlled Thermal Release of Succinaldehyde

In synthetic sequences where the premature release of succinaldehyde (e.g., in one-pot, multi-component reactions) is detrimental, the higher thermal threshold for hydrolysis of 2,5-diethoxytetrahydrofuran (near-complete consumption at 75 °C [1]) provides a built-in temperature trigger. This allows the operator to mix all reagents at room temperature and then initiate the key condensation step by heating, offering greater control over reaction timing compared to the more readily hydrolyzed dimethoxy analog [2].

Distillation-Based Purification of Reaction Mixtures

The elevated boiling point of 2,5-diethoxytetrahydrofuran (167–174 °C [1]) relative to its methoxy analog (145–147 °C [2]) facilitates its removal or purification via distillation from lower-boiling reaction components or solvents. This physical property difference is a practical advantage for process chemists designing work-up and isolation protocols for reactions where the reagent is used in excess or as a co-solvent.

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